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molecular formula C8H13N B8779517 2-tert-butyl-1H-pyrrole

2-tert-butyl-1H-pyrrole

Cat. No. B8779517
M. Wt: 123.20 g/mol
InChI Key: AJPCQTXGHLEGAY-UHFFFAOYSA-N
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Patent
US07741479B2

Procedure details

wherein X1, X2, Z, and R1 are as defined above. The pyrrole can reacted with t-butylchloride under Friedel-Craft alkylation condition to give the tert-butylpyrrole 2, which can then be nitrated. The ester is then hydrolyzed, e.g., with LiOH, and coupled to give amide 4. Compound 4 is then reduced to give the amine which is reacted with isocyanate to give compound 5, which is an exemplary compound of Formula I.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:6](Cl)([CH3:9])([CH3:8])[CH3:7]>>[C:6]([C:2]1[NH:1][CH:5]=[CH:4][CH:3]=1)([CH3:9])([CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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